2-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
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Overview
Description
2-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom, a cyano group, and a dimethyl-substituted thiophene ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable dicarbonyl compound.
Cyano Group Introduction: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Final Coupling: The final step involves coupling the brominated benzamide with the cyano-substituted thiophene ring under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, sodium hydride, or lithium aluminum hydride in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Scientific Research Applications
2-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
Material Science: The compound is investigated for its use in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs).
Biological Studies: It is used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-cyano-4,5-dimethylphenyl)benzamide
- 2-bromo-N-(3-cyano-4,5-dimethylfuran-2-yl)benzamide
- 2-bromo-N-(3-cyano-4,5-dimethylpyrrole-2-yl)benzamide
Uniqueness
2-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science, where the thiophene ring’s properties are advantageous.
Properties
Molecular Formula |
C14H11BrN2OS |
---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
2-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
InChI |
InChI=1S/C14H11BrN2OS/c1-8-9(2)19-14(11(8)7-16)17-13(18)10-5-3-4-6-12(10)15/h3-6H,1-2H3,(H,17,18) |
InChI Key |
JVSZJPGPOKKWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
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